L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid
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Overview
Description
L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid is a peptide composed of five amino acids: lysine, glycine, tyrosine, valine, and aspartic acid. Peptides like this one play crucial roles in various biological processes, including cell signaling, enzyme activity regulation, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and vaccine development.
Industry: Utilized in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cell surface receptors to initiate a cascade of intracellular events, leading to changes in gene expression or cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- L-Lysylglycyl-L-tyrosyl-L-isoleucyl-L-aspartic acid
- L-Lysylglycyl-L-tyrosyl-L-leucyl-L-aspartic acid
- L-Lysylglycyl-L-tyrosyl-L-phenylalanyl-L-aspartic acid
Uniqueness
L-Lysylglycyl-L-tyrosyl-L-valyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of valine, for example, may influence the peptide’s hydrophobicity and stability, differentiating it from similar peptides with different amino acid compositions.
Properties
CAS No. |
651328-63-1 |
---|---|
Molecular Formula |
C26H40N6O9 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C26H40N6O9/c1-14(2)22(25(39)31-19(26(40)41)12-21(35)36)32-24(38)18(11-15-6-8-16(33)9-7-15)30-20(34)13-29-23(37)17(28)5-3-4-10-27/h6-9,14,17-19,22,33H,3-5,10-13,27-28H2,1-2H3,(H,29,37)(H,30,34)(H,31,39)(H,32,38)(H,35,36)(H,40,41)/t17-,18-,19-,22-/m0/s1 |
InChI Key |
COPNSFBVFJSKJO-OZIGNCPNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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